1,3,6,8-Tetraazapyrene
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Overview
Description
Pyrimido[4,5,6-gh]perimidine is a heterocyclic compound known for its electrophilic properties.
Preparation Methods
The synthesis of pyrimido[4,5,6-gh]perimidine typically involves the reaction of 2,4-dinitrobenzene with an amine and an aldehyde. This process yields an aromatic amine, which is then oxidized to form a nitroalkane. The nitroalkane reacts with phosphorus pentachloride to produce polyphosphoric acid, which is subsequently reacted with ammonia or ammonium hydroxide to yield pyrimido[4,5,6-gh]perimidine . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Pyrimido[4,5,6-gh]perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroalkanes.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic substitution reactions are common due to its electrophilic nature.
Common reagents used in these reactions include phosphorus pentachloride for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound.
Scientific Research Applications
Pyrimido[4,5,6-gh]perimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with proteins makes it useful in studying protein-ligand interactions.
Industry: Pyrimido[4,5,6-gh]perimidine is used in the production of dyes and as a corrosion inhibitor
Mechanism of Action
The mechanism by which pyrimido[4,5,6-gh]perimidine exerts its effects involves its electrophilic nature, which allows it to interact with electron-deficient species. This interaction can lead to various chemical transformations, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Pyrimido[4,5,6-gh]perimidine is unique due to its specific electrophilic properties and the types of reactions it undergoes. Similar compounds include:
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with similar applications but different reactivity.
Pyrimido[1,2-a]benzimidazole: Known for its medicinal applications and different structural properties
Properties
Molecular Formula |
C12H6N4 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5,7,12,14-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),5,7,9,11,13-octaene |
InChI |
InChI=1S/C12H6N4/c1-2-8-12-10(16-6-14-8)4-3-9-11(12)7(1)13-5-15-9/h1-6H |
InChI Key |
JLCGSDBQJSZYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=NC=N2)C=CC4=NC=NC1=C43 |
Origin of Product |
United States |
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